2-Fluorobenzofuran-5-carbaldehyde
Description
2-Fluorobenzofuran-5-carbaldehyde is a fluorinated aromatic aldehyde featuring a benzofuran core substituted with a fluorine atom at the 2-position and a formyl group (-CHO) at the 5-position. Its reactivity is influenced by the electron-withdrawing fluorine substituent, which modulates the electrophilicity of the aldehyde group and the stability of the aromatic system.
Properties
Molecular Formula |
C9H5FO2 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
2-fluoro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-9-4-7-3-6(5-11)1-2-8(7)12-9/h1-5H |
InChI Key |
ZSYADZWXQDEBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=C(O2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzofuran Aldehydes
5-Fluorobenzofuran-4-carbaldehyde (CAS RN: 199391-70-3)
- Molecular Formula : C₉H₅FO₂
- Molecular Weight : 164.13 g/mol
- Key Differences :
- The fluorine atom is at the 5-position, while the aldehyde is at the 4-position.
- This positional isomer exhibits distinct electronic effects, as the fluorine at C5 reduces electron density at the aldehyde (C4) compared to 2-fluorobenzofuran-5-carbaldehyde.
- Safety Data : Similar hazards include warnings for skin/eye irritation (H315, H319) and toxicity upon ingestion (H302) .
2-Chloro-5-fluorobenzaldehyde
- Molecular Formula : C₇H₄ClFO
- Molecular Weight : 158.56 g/mol
- Key Differences: Replaces the benzofuran core with a simple benzene ring. Applications include agrochemical intermediates .
Alkyl-Substituted Benzofuran Aldehydes
2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde (CAS RN: 300665-10-5)
- Molecular Formula : C₂₁H₂₀O₃
- Molecular Weight : 320.38 g/mol
- Key Differences: A bulky 4-pentylbenzoyl group at C2 significantly increases steric hindrance, reducing accessibility of the aldehyde group for reactions.
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde
- Structural Features: A saturated dihydrobenzofuran core with two methyl groups at C2. The reduced aromaticity (vs. fully aromatic benzofuran) lowers thermal stability but may enhance solubility in nonpolar solvents .
Furan-Based Aldehydes with Ether Substituents
5-(Methoxymethyl)furan-2-carbaldehyde (CAS RN: 1917-64-2)
- Molecular Formula : C₇H₈O₃
- Molecular Weight : 140.14 g/mol
- Key Differences :
5-(Ethoxymethyl)furan-2-carbaldehyde (CAS RN: 1917-65-3)
Research Findings and Implications
- Electronic Effects : Fluorine at C2 in this compound enhances the electrophilicity of the aldehyde compared to its C5-fluorinated isomer, making it more reactive in condensation reactions .
- Steric Considerations : Bulky substituents (e.g., 4-pentylbenzoyl) hinder reactivity but may improve target specificity in drug design .
- Safety Profiles : Most benzofuran aldehydes share similar hazards (e.g., H302, H315), necessitating strict handling protocols .
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